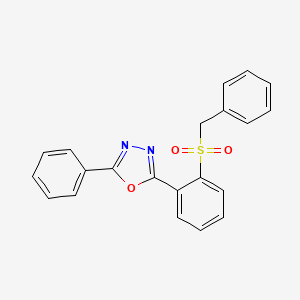

Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

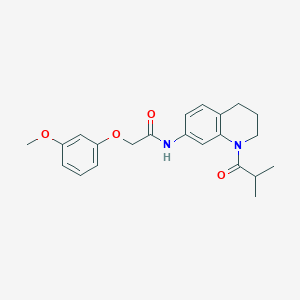

Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone is a compound with the molecular formula C21H16N2O3S . It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,5-bis-(2-hydroxy-lphen-yl)-1,3,4-oxadiazole with N-benzyl-2-chloro-acetamide . Another method involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines .Molecular Structure Analysis

The molecular structure of Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone includes a 1,3,4-oxadiazole ring, a phenyl ring, and a sulfone group .Chemical Reactions Analysis

The compound can be synthesized through a series of reactions involving phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione . The intermediate oxadiazole is then reacted with other compounds to yield the final product .Physical And Chemical Properties Analysis

The compound has a molecular weight of 376.4 g/mol . It has a topological polar surface area of 81.4 Ų and a complexity of 565 . The compound has no hydrogen bond donors but has five hydrogen bond acceptors .Aplicaciones Científicas De Investigación

- It has demonstrated diverse biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

- 2,5-disubstituted-1,3,4-oxadiazoles, a class to which this compound belongs, exhibit important biological activities. These include anti-depressive and anti-convulsive effects .

- Benzoxazole derivatives have been investigated for their herbicidal and insecticidal properties. The compound’s structure may contribute to these effects .

- Conjugated macrocyclic arrangements containing the 1,3,4-oxadiazole core exhibit interesting properties, such as electron-transfer behavior and luminescence. These applications extend to laser dyes, scintillators, optical brighteners, and organic light-emitting diodes .

- Triazoles, including 1,3,4-oxadiazoles, play a role in bioconjugation reactions. They are essential in proteomics and DNA research, where they facilitate target-templated in situ chemistry .

- Researchers have explored various synthetic methodologies for benzoxazole derivatives using 2-aminophenol. Nanocatalysts, metal catalysts, and ionic liquid catalysts have been employed under different reaction conditions .

Medicinal Chemistry and Drug Discovery

Anti-Depressive and Anti-Convulsive Properties

Herbicidal and Insecticidal Applications

Electron-Transfer and Luminescent Properties

Bioconjugation Reactions and Proteomics

Synthetic Strategies and Nanocatalysts

Mecanismo De Acción

Target of Action

Compounds containing the 1,3,4-oxadiazole nucleus, such as the one , have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Mode of Action

It is known that 1,3,4-oxadiazoles interact with their targets in a way that leads to their broad range of chemical and biological properties .

Biochemical Pathways

1,3,4-oxadiazoles have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Compounds containing the 1,3,4-oxadiazole nucleus have been reported to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .

Direcciones Futuras

Research into 1,3,4-oxadiazole derivatives, including Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone, is ongoing due to their diverse biological effects . Future directions may include the development of new potent antiviral molecules , and further exploration of their potential as alkaline phosphatase inhibitors .

Propiedades

IUPAC Name |

2-(2-benzylsulfonylphenyl)-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c24-27(25,15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-23-22-20(26-21)17-11-5-2-6-12-17/h1-14H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPXIAJUPYWBHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)

![2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2374403.png)

![2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2374407.png)

![2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate](/img/structure/B2374417.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2374423.png)